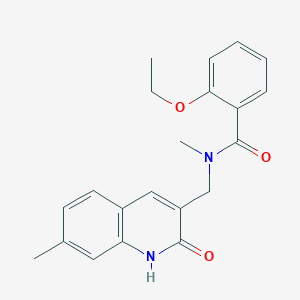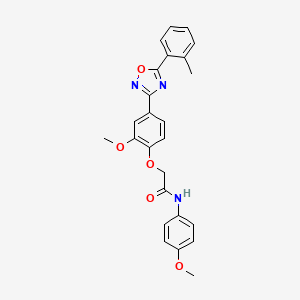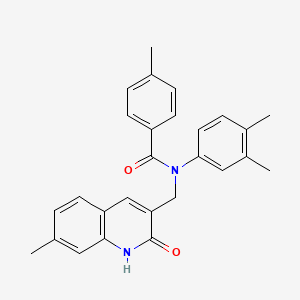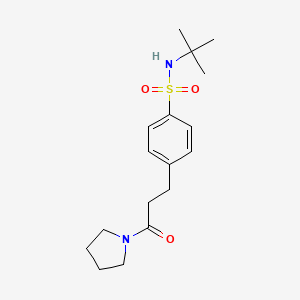
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide, commonly known as TTX-030, is a novel compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. TTX-030 belongs to the class of oxadiazole compounds and has been shown to have promising anticancer properties.
Wirkmechanismus
The mechanism of action of TTX-030 involves the inhibition of the protein kinase CK2. CK2 is an enzyme that is involved in various cellular processes, including cell proliferation and survival. Inhibition of CK2 by TTX-030 leads to the activation of the tumor suppressor protein p53, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
TTX-030 has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. It has also been shown to inhibit the growth of cancer cells that are resistant to chemotherapy, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TTX-030 is its specificity for cancer cells, which reduces the risk of side effects. However, its effectiveness may be limited by the development of resistance in cancer cells over time.
Zukünftige Richtungen
Future research on TTX-030 could focus on optimizing its synthesis method to improve its yield and purity. Additionally, further studies could investigate its potential as a combination therapy with other anticancer agents. Finally, research could also explore its potential for use in other diseases beyond cancer, such as autoimmune disorders.
Synthesemethoden
The synthesis of TTX-030 involves a multi-step process that includes the reaction of p-tolyl hydrazine with ethyl bromoacetate to form 3-(p-tolyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 4-chlorobenzonitrile to form N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide. Finally, the compound is converted to TTX-030 by reacting it with cyclohexanecarbonyl chloride.
Wissenschaftliche Forschungsanwendungen
TTX-030 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. TTX-030 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-7-9-16(10-8-15)20-24-22(27-25-20)18-11-13-19(14-12-18)23-21(26)17-5-3-2-4-6-17/h7-14,17H,2-6H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAIPVYJOBEBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7696924.png)
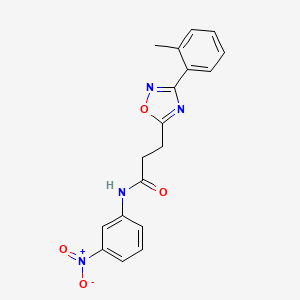
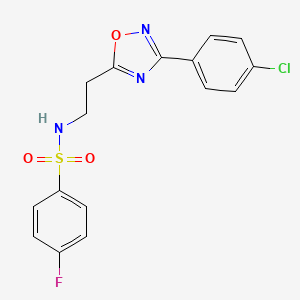
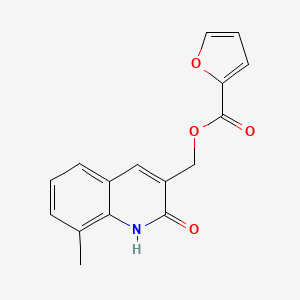


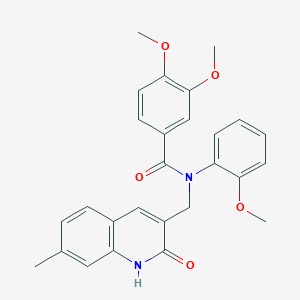
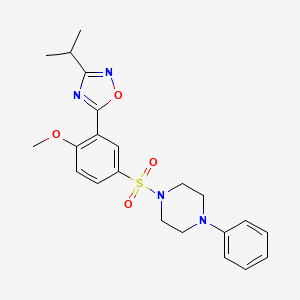
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696980.png)
